Home > Products > Screening Compounds P139355 > 4-(7-bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid
4-(7-bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid -

4-(7-bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid

Catalog Number: EVT-5406493
CAS Number:
Molecular Formula: C19H17BrN2O4
Molecular Weight: 417.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Diazepam can be synthesized through various methods. One common approach involves a multi-step process starting with 2-amino-5-chlorobenzophenone. []

Molecular Structure Analysis

Diazepam features a fused benzene ring and a diazepine ring, with a phenyl group attached to the 5th position of the diazepine ring. [] Computational studies, such as DFT analysis, can provide further insights into its conformational properties and interactions with biological targets. []

Mechanism of Action

Diazepam primarily acts by binding to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA. []

Physical and Chemical Properties Analysis

Diazepam is a colorless crystalline solid with a melting point of 131-135 °C. It is lipophilic and sparingly soluble in water. []

Applications
  • Neuroscience research: Investigating the role of GABAergic neurotransmission in various neurological and psychiatric disorders. []
  • Medicinal Chemistry: Designing and developing novel benzodiazepine derivatives with improved pharmacological profiles. []
  • Pharmacology: Studying drug metabolism, pharmacokinetics, and drug interactions involving diazepam and related compounds. []
Future Directions
  • Developing novel benzodiazepine derivatives with reduced side effects and improved therapeutic efficacy. []
  • Investigating its potential therapeutic use in novel indications, such as neurodegenerative diseases. []
  • Understanding the long-term effects of diazepam exposure on brain function and behavior. []

3-[(4H-Pyrrolo[3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8-methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Relevance: This compound shares the core 1,4-benzodiazepine structure with 4-(7-Bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid. The key structural difference lies in the substituents attached to this core. This compound illustrates the diverse pharmacological activities achievable through modifications of the benzodiazepine scaffold. []

3R(+)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea (L365,260)

Compound Description: L365,260 is identified as a partial agonist of the cholecystokinin receptor-2 (CCK2R) []. Partial agonists bind and activate receptors but elicit a weaker response than full agonists. CCK2R is involved in various physiological processes, and its modulation is a target for treating conditions like digestive cancers.

Relevance: This compound shares the 1,4-benzodiazepine core with 4-(7-Bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid. The presence of a urea linker and the specific substitution pattern are notable differences. This example highlights how subtle structural changes within the benzodiazepine class can significantly impact receptor interactions and pharmacological profiles. []

N-(+)-[1-(Adamant-1-ylmethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N′-phenylurea (GV150,013X)

Compound Description: GV150,013X acts as an inverse agonist at the human wild-type and constitutively active CCK2 receptors []. Inverse agonists bind to the receptor and suppress its basal activity, producing an effect opposite to agonists.

Relevance: GV150,013X exhibits a close structural resemblance to 4-(7-Bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid. Both compounds share the 1,4-benzodiazepine core and a phenylurea substituent. Differences lie in the specific groups attached to the core structure. The comparison emphasizes the importance of even small structural variations in determining the pharmacological activity of benzodiazepine derivatives, showcasing a spectrum from partial agonism to inverse agonism at CCK2R. []

N-Piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the cannabinoid CB1 receptor []. It exhibits a much higher affinity for CB1 receptors compared to CB2 receptors. NESS 0327 antagonizes the inhibitory effects of WIN 55,212-2, a cannabinoid agonist.

Relevance: While NESS 0327 doesn't share the exact 1,4-benzodiazepine core, it belongs to a broader class of fused heterocyclic compounds that often exhibit similar pharmacological activities. The presence of a piperidine ring and variations in the aromatic and carboxamide substituents distinguish it from 4-(7-Bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid. This comparison highlights the exploration of structurally related scaffolds in medicinal chemistry to target specific receptors or biological pathways. []

Properties

Product Name

4-(7-bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid

IUPAC Name

4-(7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-4-yl)-4-oxobutanoic acid

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.3 g/mol

InChI

InChI=1S/C19H17BrN2O4/c20-13-6-7-15-14(10-13)19(12-4-2-1-3-5-12)22(11-16(23)21-15)17(24)8-9-18(25)26/h1-7,10,19H,8-9,11H2,(H,21,23)(H,25,26)

InChI Key

NQYKBHPPOJMPRT-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)CCC(=O)O)C3=CC=CC=C3

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)CCC(=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.